3-(2,2,2-Trifluoroethoxy)pyrrolidine
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Overview
Description
3-(2,2,2-Trifluoroethoxy)pyrrolidine is an organic compound with the molecular formula C6H10F3NO It is a pyrrolidine derivative where the pyrrolidine ring is substituted with a trifluoroethoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(2,2,2-Trifluoroethoxy)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The compound can be produced in large quantities by employing automated systems that ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroethoxy)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the trifluoroethoxy group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the trifluoroethoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetaldehyde, while substitution reactions can produce a variety of substituted pyrrolidines .
Scientific Research Applications
3-(2,2,2-Trifluoroethoxy)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroethoxy)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the modulation of specific biochemical pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
3-(2,2,2-Trifluoroethoxy)propionitrile: Another fluorinated compound with similar properties but different applications.
2,2,2-Trifluoroethanol: A simpler compound that serves as a precursor in the synthesis of various trifluoroethoxy derivatives.
Uniqueness
3-(2,2,2-Trifluoroethoxy)pyrrolidine is unique due to the presence of both a pyrrolidine ring and a trifluoroethoxy group, which confer distinct chemical and physical properties. This combination makes it a valuable compound in the synthesis of complex molecules and in various research applications .
Properties
Molecular Formula |
C6H10F3NO |
---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroethoxy)pyrrolidine |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)4-11-5-1-2-10-3-5/h5,10H,1-4H2 |
InChI Key |
DDONDEJNLINCKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OCC(F)(F)F |
Origin of Product |
United States |
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